3-methanesulfonyl-1H-pyrazole
Description
3-Methanesulfonyl-1H-pyrazole is a pyrazole derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 3-position of the heterocyclic ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
CAS No. |
49651-55-0 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-1H-pyrazole typically involves the reaction of hydrazine with a suitable carbonyl compound, followed by sulfonation.
Industrial Production Methods
In an industrial setting, the production of 3-methanesulfonyl-1H-pyrazole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Methanesulfonyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This makes the compound a valuable tool in the study of enzyme kinetics and drug design .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following analysis compares 3-methanesulfonyl-1H-pyrazole with key pyrazole analogs from the evidence, focusing on substituent effects, synthetic methods, and biological relevance.
Substituent Effects and Reactivity
- Key Observations: The methanesulfonyl group in 3-methanesulfonyl-1H-pyrazole confers greater acidity (via deprotonation at N1) compared to methyl or amino substituents, enhancing its utility in nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
